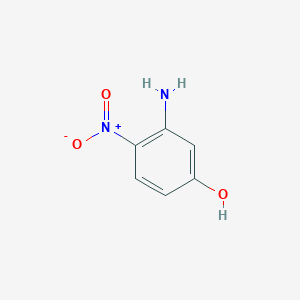

3-Amino-4-nitrophenol

描述

Overview of Phenolic Compounds in Chemical Research

Phenolic compounds are a major class of chemical compounds defined by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. ijhmr.com These compounds are ubiquitous in nature, being secondary metabolites found in a wide variety of plants, including fruits and vegetables. ijhmr.comresearchgate.net In the realm of chemical research, phenolic compounds are studied for their diverse biological activities, which are closely linked to their chemical structures. ijhmr.comresearchgate.net Their activities include antioxidant, anti-inflammatory, and antibacterial properties. researchgate.net

The versatility of phenolic compounds makes them important in numerous applications. They serve as precursors in the synthesis of more complex molecules, including pharmaceuticals, polymers, and dyes. From a physiological perspective, they are investigated for their roles in defense mechanisms, such as anti-aging and anti-proliferative activities. nih.gov The study of phenolics is a vast field, encompassing their synthesis, reactivity, and potential applications in medicine and materials science. researchgate.net

Significance of Functional Groups in 3-Amino-4-nitrophenol Structure

The chemical behavior and reactivity of this compound are largely dictated by its three functional groups: the hydroxyl (-OH), the amino (-NH₂), and the nitro (-NO₂) groups. The presence of both an amino group and a nitro group on the phenol (B47542) ring confers unique properties to the molecule. ontosight.ai

Interdisciplinary Research Relevance of this compound

The unique structural features of this compound make it a valuable intermediate in several areas of interdisciplinary research. Its primary application is in chemical synthesis. For example, it serves as a precursor for the preparation of the pharmaceutical intermediate 3-amino-4-bromophenol (B174537) through diazotization and bromination reactions. google.comguidechem.com

In the field of materials science, derivatives of nitrophenols are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in opto-electronics. researchgate.net The presence of both donor (amino) and acceptor (nitro) groups on the aromatic system is a common feature in molecules designed for NLO applications.

Furthermore, this compound and its isomers are used in the formulation of hair dyes. nih.govpom.go.id Research in this area focuses on analytical methods for its quantification and understanding its behavior under both oxidative and non-oxidative conditions to ensure its proper application. nih.govpom.go.id The compound is also a subject of study for its potential biological activities, although this research is still emerging. evitachem.com Its role as a building block in creating more complex molecules ensures its continued relevance across chemistry, medicine, and materials science. smolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEZJWMZNGUEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936763 | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-90-3 | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 4 Nitrophenol

Advanced Synthetic Routes to 3-Amino-4-nitrophenol

Advanced synthetic strategies for this compound focus on improving yield, purity, and sustainability compared to historical methods. These routes often involve carefully designed multi-step sequences or the application of specialized catalytic systems.

Multi-Step Synthesis from Precursors (e.g., p-aminophenol)

A common and well-documented route to this compound involves a multi-step synthesis starting from p-aminophenol. google.comguidechem.com This process typically includes three main stages: acetylation, nitration, and hydrolysis.

The initial step is the acetylation of p-aminophenol using acetic anhydride (B1165640) to protect the amino group, forming p-acetamidophenol. google.comguidechem.com This intermediate is then subjected to regioselective nitration. The nitration of p-acetamidophenol with nitrous acid under controlled acidic to neutral conditions can lead to the formation of 3-nitro-4-acetamidophenol (B18274). scribd.com The reaction is thought to proceed via an N-acetyl-p-benzoquinone imine intermediate. scribd.com

A patented process describes the acetylation of p-aminophenol with acetic anhydride, where the molar ratio of p-aminophenol to acetic anhydride is between 1:2.0 and 1:3.0. google.com This is followed by nitration in the same reactor using a two-stage addition of nitric acid. Initially, 98% nitric acid (5-7 times the molar weight of p-aminophenol) is added, followed by 65% nitric acid (2-3 times the molar weight of p-aminophenol) after an hour of reaction. google.com The final step is the hydrolysis of the resulting 4-acetoxy-2-acetamino nitrobenzene. This is achieved using a sodium hydroxide (B78521) solution, with the temperature maintained between 50-100 °C. google.com Subsequent acidification to a pH of 3-4 yields the final product, this compound. google.com Another described method involves heating p-aminophenol with acetic anhydride and glacial acetic acid, followed by cooling and dropwise addition of fuming nitric acid at 25-26°C to yield 3-nitro-4-acetamidophenol ethyl ester with a reported yield of 73.9%. guidechem.com The subsequent hydrolysis is performed with sodium hydroxide in ethanol (B145695) at 60°C. guidechem.com

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reported Yield |

| Acetylation | p-aminophenol, Acetic anhydride, Glacial acetic acid, 128°C | 4-Acetamidophenol | - |

| Nitration | 4-Acetamidophenol, Fuming nitric acid, 25-26°C, 1.5 h | 3-Nitro-4-acetamidophenol ethyl ester | 73.9% guidechem.com |

| Hydrolysis | 3-Nitro-4-acetamidophenol ethyl ester, NaOH, Ethanol, 60°C, 1 h | This compound | - |

Catalytic Pathways for Selective Synthesis

Catalytic methods offer an alternative route, often with improved efficiency and selectivity. A key strategy involves the selective hydrogenation of dinitrophenols. For instance, 2,4-dinitrophenol (B41442) can be catalytically hydrogenated to produce aminonitrophenols. mdpi.comresearchgate.net The challenge lies in achieving regioselectivity to favor the formation of this compound over other isomers.

The choice of catalyst is crucial in directing the reaction towards the desired product and maximizing efficiency. Various catalysts have been explored for the reduction of nitrophenols. For the hydrogenation of 2,4-dinitrophenol, cobalt-based catalysts have been investigated. Hierarchical graphitic carbon-encapsulating cobalt nanoparticles (Co@HGC) have shown activity in the reduction of 2,4-dinitrophenol. mdpi.comresearchgate.net The catalytic activity is influenced by the pyrolysis temperature during catalyst preparation, which affects the degree of graphitization and the dispersion of cobalt nanoparticles. mdpi.comresearchgate.net For example, a catalyst prepared at 800 °C demonstrated a high conversion yield. mdpi.com

Palladium-based catalysts are also widely used for hydrogenation reactions. A study on the reduction of various nitrophenols using Pd0 nanoparticles supported on hydroxyapatite (B223615) nanospheres showed high catalytic efficiency. nih.gov While this study focused on other nitrophenol isomers, it highlights the potential of supported palladium catalysts. The turnover frequency (TOF) for the reduction of 2,4-dinitrophenol was reported to be 27.6 min⁻¹. nih.gov The use of bimetallic catalysts, such as Co-Pt nanowires, has been shown to improve chemoselectivity in the reduction of 4-nitrophenol (B140041) compared to monometallic Pt catalysts. csic.es

The support material for the catalyst also plays a significant role. Sewage sludge-derived biochar has been used as a low-cost, effective catalyst for the reduction of various nitrophenols, including 2,4-dinitrophenol, with a reported reaction rate of 0.18 min⁻¹. nih.gov

| Catalyst | Substrate | Reaction Rate / TOF | Key Finding |

| Co@HGC | 2,4-Dinitrophenol | - | Higher pyrolysis temperature of catalyst improves conversion. mdpi.com |

| Pd⁰@nano-HAp | 2,4-Dinitrophenol | 27.6 min⁻¹ (TOF) nih.gov | High catalytic efficiency for nitrophenol reduction. nih.gov |

| SSBC-800 | 2,4-Dinitrophenol | 0.18 min⁻¹ nih.gov | Sewage sludge biochar is an effective, low-cost catalyst. nih.gov |

Optimizing reaction conditions is essential for maximizing the yield and selectivity of the desired product. Factors such as solvent, hydrogen source, catalyst loading, and temperature are critical.

The optimization of catalyst loading is another key parameter. In the reduction of 3-nitrophenol (B1666305), it was found that 2.0 mg of the PdCu@MWCNT catalyst with 0.75 mmol of NaBH₄ provided sufficient performance for the conversion of 0.25 mmol of the substrate. researchgate.net Increasing the catalyst amount can lead to a faster reaction rate.

Temperature also plays a role, although many catalytic hydrogenations of nitrophenols are carried out at room temperature. researchgate.net The optimization of these parameters is crucial for developing an efficient and selective process for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Mechanochemical synthesis, which involves reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional solution-phase reactions. rsc.orgmdpi.com This approach has been explored for the hydrogenation of nitrophenols. rsc.orgmdpi.comrsc.org

Mechanochemical catalytic transfer hydrogenation (CTH) of aromatic nitro compounds using ammonium (B1175870) formate (B1220265) as a hydrogen source and a palladium on carbon (Pd/C) catalyst has been demonstrated as a clean and facile method for producing anilines. mdpi.com This method has been shown to be effective for a range of nitro compounds, and the reaction conditions can be tuned to improve yield. For instance, for less reactive substrates, increasing the catalyst loading and the amount of the hydrogen source can be beneficial. mdpi.com

Another approach involves the use of hydrogen gas in a ball mill reactor. The mechanochemical hydrogenation of 4-nitrophenol has been performed using a Pd/C catalyst under a flow of hydrogen gas at ambient temperature and pressure. rsc.orgrsc.org While these studies primarily focus on the synthesis of 4-aminophenol (B1666318), the principles of mechanochemical hydrogenation are applicable to the synthesis of other aminonitrophenols. The combination of mechanochemistry with calcination has also been used to prepare cobalt oxide-based catalysts for the reduction of nitrophenols, including aminonitrophenols. nih.govscispace.com

Sustainable Solvent Systems in Synthesis

The pursuit of environmentally benign chemical processes has led to investigations into sustainable solvent systems for the synthesis of nitrophenols and their derivatives. researchgate.net Traditional synthesis routes often employ solvents that are not environmentally friendly. paspk.org Green chemistry approaches advocate for the use of less hazardous solvents or even solvent-free conditions. researchgate.netbeilstein-journals.org While specific research on sustainable solvents exclusively for this compound synthesis is limited, broader studies on related compounds, such as the reduction of 4-nitrophenol to 4-aminophenol, highlight the use of greener media. nih.gov Aqueous media and recyclable catalysts are central to these green methodologies. nih.govtandfonline.com For instance, the reduction of nitrophenols has been successfully carried out using nanoparticle catalysts in water, which is a cost-effective and eco-friendly solvent. nih.govmdpi.com

Methodologies for nitrating phenolic compounds, a key step in the synthesis pathway, are also being developed to be more environmentally friendly by avoiding the use of bulk solvents and harsh acid catalysts where possible. paspk.orgppaspk.org Some processes aim for the selective nitration of phenols by controlling physical parameters like temperature and nitric acid concentration, thereby reducing the need for additional solvents. paspk.orgppaspk.org The use of ethanol as a solvent has been reported in the hydrolysis step of the synthesis of 4-amino-3-nitrophenol (B127093) from its acetylated precursor. google.com These approaches, focused on minimizing waste and avoiding hazardous substances, are indicative of the trend towards developing more sustainable synthetic routes for industrially significant compounds like this compound. researchgate.netrsc.org

Reaction Mechanisms of this compound Formation

The synthesis of this compound from 3-aminophenol (B1664112) is a sequential process involving protection of the amino group, nitration of the aromatic ring, and subsequent deprotection.

Acetylation and Nitration Mechanisms

The synthesis typically begins with the acetylation of the starting material, 3-aminophenol. This step is crucial for protecting the amino group from oxidation during the subsequent nitration step and for directing the nitration to the desired position. The acetylation is achieved by reacting 3-aminophenol with acetic anhydride. google.com The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the hydroxyl group, leading to a selective N-acetylation reaction to form N-(3-hydroxyphenyl)acetamide.

The subsequent nitration of N-(3-hydroxyphenyl)acetamide is an electrophilic aromatic substitution reaction. The acetylamino group (-NHCOCH₃) and the hydroxyl group (-OH) are both activating, ortho-, para-directing groups. The nitration is typically carried out using a nitrating agent like nitric acid. google.com The acetylamino group directs the incoming electrophile, the nitronium ion (NO₂⁺), to the positions ortho and para to it. The hydroxyl group similarly directs to its ortho and para positions. The position that is ortho to the acetylamino group and para to the hydroxyl group (C4) is sterically and electronically favored, leading to the formation of N-(3-hydroxy-4-nitrophenyl)acetamide as the major product.

Hydrolysis and Rearrangement Reactions

The final step in the synthesis is the hydrolysis of the amide intermediate, N-(3-hydroxy-4-nitrophenyl)acetamide, to yield this compound. This is typically an acid- or base-catalyzed reaction. In a common industrial method, base-catalyzed hydrolysis is employed using a solution of sodium hydroxide. google.com

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the acetamide (B32628) group. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the carbon-nitrogen bond (the amide bond). The leaving group is the 3-amino-4-nitrophenoxide anion, which is then protonated during workup (e.g., by adjusting the pH with an acid) to give the final product, this compound. etsu.edu Acetic acid is formed as a byproduct. While rearrangements are not a primary feature of this specific hydrolysis, improper control of reaction conditions in nitration or subsequent steps could potentially lead to the formation of isomeric byproducts.

Intermediate Species Identification in Synthetic Pathways

The primary and most significant intermediate in the synthetic pathway to this compound from 3-aminophenol is N-(3-hydroxy-4-nitrophenyl)acetamide . nih.gov This compound, also known as 5-Acetamido-2-nitrophenol, is the direct precursor to the final product. nih.gov Its formation results from the nitration of the initially formed N-(3-hydroxyphenyl)acetamide.

The identification and characterization of this intermediate are crucial for monitoring the reaction progress and ensuring the purity of the final product. This is typically achieved using various spectroscopic and analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the intermediate from the reaction mixture. sielc.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation. evitachem.com The molecular weight and formula can be confirmed by mass spectrometry. researchgate.net

Table 1: Key Intermediate in the Synthesis of this compound

| Compound Name | Alternate Name | Molecular Formula | Molecular Weight | Role in Synthesis |

|---|---|---|---|---|

| N-(3-hydroxy-4-nitrophenyl)acetamide | 5-Acetamido-2-nitrophenol nih.gov | C₈H₈N₂O₄ nih.gov | 196.16 g/mol nih.gov | Product of nitration; undergoes hydrolysis to form the final product. |

Another potential intermediate that can be formed under certain nitrating conditions, particularly when starting from acetaminophen (B1664979) (N-acetyl-p-aminophenol), is the N-acetyl-p-benzoquinone imine. scribd.comjst.go.jp This highly reactive species can then react with nitrite (B80452) ions to form nitrated products. scribd.com However, in the described pathway starting from 3-aminophenol, N-(3-hydroxy-4-nitrophenyl)acetamide is the key isolable intermediate.

Advanced Spectroscopic and Characterization Techniques for 3 Amino 4 Nitrophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Amino-4-nitrophenol, ¹H and ¹³C NMR provide critical data on the arrangement of atoms, while advanced techniques can further resolve complex structural details.

Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons are influenced by the electronic effects of the amino (-NH₂), hydroxyl (-OH), and nitro (-NO₂) groups. The electron-donating amino and hydroxyl groups tend to shield nearby protons (shifting them to a higher field, lower ppm), while the electron-withdrawing nitro group deshields them (shifting them to a lower field, higher ppm).

Interactive Data Table: Predicted ¹H NMR Data for Aromatic Protons in Nitrophenol Derivatives

| Compound Name | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 4-Nitrophenol (B140041) | H-2, H-6 | ~8.1 | Doublet |

| H-3, H-5 | ~6.9 | Doublet | |

| 4-Aminophenol (B1666318) | H-2, H-6 | ~6.6 | Doublet |

| H-3, H-5 | ~6.5 | Doublet | |

| 2-Nitrophenol (B165410) | H-3 | ~7.1 | Multiplet |

| H-4 | ~7.6 | Multiplet | |

| H-5 | ~7.0 | Multiplet | |

| H-6 | ~8.1 | Multiplet |

Note: The data presented is based on known spectra of related compounds and predictive models. Actual experimental values for this compound may vary.

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring of this compound are highly dependent on the attached functional groups. Carbons bonded to the electron-withdrawing nitro group will be shifted downfield (higher ppm), while those attached to the electron-donating amino and hydroxyl groups will be shifted upfield (lower ppm).

Analysis of related compounds such as 4-Nitrophenol provides a basis for predicting the ¹³C NMR spectrum of this compound oc-praktikum.dequora.com. The carbon attached to the nitro group (C4) and the hydroxyl group (C1) would be expected at the lowest fields.

Interactive Data Table: ¹³C NMR Chemical Shifts for 4-Nitrophenol in DMSO-d₆ oc-praktikum.dequora.com

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (C-OH) | 163.74 |

| C2, C6 | 115.48 |

| C3, C5 | 125.86 |

| C4 (C-NO₂) | 139.42 |

While one-dimensional NMR provides fundamental structural information, advanced techniques can offer deeper insights, especially for complex derivatives or solid-state samples.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive assignment of proton and carbon signals for this compound. COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum. For derivatives of this compound with more complex substitution patterns, these 2D techniques are essential for complete structural elucidation researchgate.net.

Solid-State NMR (ssNMR) : For analyzing this compound in its solid, crystalline form, ssNMR would be the technique of choice. It provides information on the molecular structure and packing in the solid state, which can differ from the solution state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about polymorphism and intermolecular interactions, such as hydrogen bonding involving the amino, hydroxyl, and nitro groups.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Analysis of the spectra of related compounds like 3-aminophenol (B1664112) and 4-nitrophenol allows for the prediction of these characteristic frequencies.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| N-O (Nitro) | Symmetric Stretching | 1300 - 1370 |

| C-N (Amine) | Stretching | 1250 - 1350 |

| C-O (Phenol) | Stretching | 1180 - 1260 |

The broad O-H stretch is indicative of hydrogen bonding. The precise positions of the N-O stretching bands are sensitive to the electronic environment of the nitro group.

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

For this compound, the symmetric stretching of the nitro group and the vibrations of the benzene ring would be expected to produce strong signals in the Raman spectrum mdpi.com. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, could be used to selectively enhance the vibrations associated with the chromophoric part of the molecule, providing detailed information about its electronic and vibrational structure nsf.govresearchgate.net.

Interactive Data Table: Key Raman Shifts for Nitrophenol Isomers

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 4-Nitrophenol | Symmetric NO₂ Stretch | ~1340 |

| Aromatic Ring Breathing | ~860 | |

| 2-Nitrophenol | Symmetric NO₂ Stretch | ~1350 |

| Aromatic Ring Breathing | ~820 |

Note: Data is based on reported values for related isomers and serves as a predictive guide for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₆H₆N₂O₃), the exact mass can be calculated with high precision, which serves as a definitive confirmation of its identity. The theoretical exact mass is 154.0378 Daltons. chemsrc.comsigmaaldrich.comchemscene.com

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺) of this compound is expected at an m/z of 154. Subsequent fragmentation provides structural insights. The fragmentation of nitrophenols is well-documented and typically involves the loss of the nitro group (NO₂) and other characteristic fragments. libretexts.org For this compound, the fragmentation pattern would be influenced by the presence of both the amino and nitro functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). researchgate.net The presence of the amino and hydroxyl groups can lead to additional fragmentation pathways, such as the loss of CO (28 Da) or HCN (27 Da).

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Fragment Lost | Formula of Fragment |

|---|---|---|

| 137.0352 | OH | OH |

| 124.0300 | NO | NO |

| 108.0426 | NO₂ | NO₂ |

Note: This table is based on theoretical fragmentation patterns of similar compounds.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for analyzing molecules with minimal fragmentation. While it is extensively used for large biomolecules, its application to small molecules like this compound presents challenges, primarily due to interference from matrix ions in the low-mass range. researchgate.net

Successful analysis requires the selection of an appropriate matrix that absorbs laser energy efficiently without generating interfering background signals. researchgate.net Interestingly, the isomer 4-Amino-3-nitrophenol (B127093) has been employed as a matrix for visible MALDI-MS, indicating that aminonitrophenol compounds have suitable photophysical properties for this technique. fishersci.ca For the analysis of this compound, a matrix with low background interference in the mass range below 500 Da is essential.

Table 2: Potential MALDI Matrices for Small Molecule Analysis

| Matrix | Abbreviation | Common Analytes |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Small Molecules |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, Proteins, Small Molecules |

| 4-Hydroxy-3-nitrobenzonitrile | HNB | Small organic, peptide, and protein molecules rsc.org |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.

Single Crystal X-ray Diffraction analysis of a suitable crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles, defining its exact molecular geometry. While a specific crystal structure for this compound is not publicly available, data from related nitroaromatic compounds can provide expected values. researchgate.net

The structure would feature a planar benzene ring due to sp² hybridization. The C-N bond of the nitro group is expected to be relatively short, and the N-O bonds within the nitro group would be equivalent due to resonance. The geometry is likely to be influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent amino group, or between the amino group and the nitro group. Intermolecular hydrogen bonds involving the hydroxyl, amino, and nitro groups would play a significant role in the crystal packing. researchgate.net

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Atom Pair/Group | Expected Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N (nitro) | ~1.45 Å |

| Bond Length | N-O (nitro) | ~1.22 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | C-N (amino) | ~1.38 Å |

| Bond Angle | O-N-O (nitro) | ~125° |

Note: These values are estimations based on crystallographic data of similar molecules.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a unique "fingerprint" of a crystalline solid, which is useful for phase identification, purity assessment, and the study of polymorphism. suniv.ac.in

A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the compound's crystal lattice. This technique can distinguish between different crystalline forms (polymorphs) of the same compound, as demonstrated in studies of p-nitrophenol, which can exist in different polymorphic forms. nih.gov Any crystalline impurities in a sample of this compound would be detectable by the presence of additional, unexpected peaks in the diffractogram.

Table 4: Hypothetical Powder X-ray Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 65 |

Note: This is a representative table illustrating typical PXRD data and does not represent actual data for this compound.

UV-Visible Spectroscopy in Electronic Structure and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The chromophores in this compound—the nitrated benzene ring—are responsible for its absorption characteristics.

The spectrum is expected to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions. The amino (-NH₂) and hydroxyl (-OH) groups act as auxochromes, which can modify the absorption maxima (λ_max) and intensity. The isomer 2-Amino-4-nitrophenol (B125904) exhibits absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com Similar absorption bands are expected for this compound.

The position of these bands is sensitive to solvent polarity and pH. In basic solutions, the phenolic proton is removed to form a phenolate (B1203915) ion. This deprotonation increases conjugation, resulting in a bathochromic (red) shift to longer wavelengths, which is often accompanied by a visible color change. researchgate.netnih.gov Studies on nitrophenol isomers show that deprotonation significantly shifts the absorption peaks to higher wavelengths. nih.gov

Table 5: UV-Visible Absorption Maxima for Aminonitrophenol Isomers

| Compound | Condition | λ_max (nm) |

|---|---|---|

| 2-Amino-4-nitrophenol | Acidic Mobile Phase | 224, 262, 308 sielc.com |

| 3-Nitrophenol (B1666305) | Aqueous Solution | ~330 |

| 4-Nitrophenol | Aqueous Solution | ~317 |

Absorption and Emission Spectra Analysis

UV-visible (UV-Vis) spectroscopy is a fundamental technique for analyzing the electronic transitions within a molecule. For aromatic nitro compounds like this compound, the absorption spectrum is influenced by the presence of both the amino (-NH2) and nitro (-NO2) groups on the phenol (B47542) backbone. While specific spectral data for this compound is not extensively documented in publicly available literature, the spectra of its isomers, such as 2-Amino-4-nitrophenol and 4-Amino-3-nitrophenol, provide valuable insights.

For instance, 2-Amino-4-nitrophenol exhibits absorption maxima at approximately 224 nm, 262 nm, and 308 nm in an acidic mobile phase sielc.com. The UV-Vis spectrum of 4-nitrophenol, a related compound, shows a significant dependence on pH, with an absorption maximum around 320 nm in alkaline medium (due to the formation of the 4-nitrophenolate (B89219) ion) and around 400 nm in acidic medium researchgate.netresearchgate.net. The reduction of nitrophenols to aminophenols can be monitored by observing the disappearance of the characteristic peak of the nitrophenolate ion and the appearance of a new peak corresponding to the aminophenol mdpi.comresearchgate.net.

Schiff base derivatives of similar compounds, such as those derived from 3-amino-4-hydroxybenzenesulfonic acid, have been studied for their UV-Vis absorption properties. These studies show that the electronic absorption spectra are influenced by the substituents on the aromatic rings, with intramolecular charge transfer mechanisms playing a significant role ankara.edu.tr.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is another powerful tool. The fluorescence properties of these compounds and their derivatives are highly dependent on their molecular structure, including the position of electron-donating and electron-withdrawing groups ankara.edu.tr. While specific emission data for this compound is scarce, studies on related compounds indicate that the presence of nitro groups can often quench fluorescence due to efficient intersystem crossing.

Table 1: UV-Vis Absorption Maxima for this compound Isomers and Related Compounds

| Compound | Absorption Maxima (λmax) | Solvent/Conditions |

| 2-Amino-4-nitrophenol | 224 nm, 262 nm, 308 nm | Acidic mobile phase |

| 4-Nitrophenol | ~320 nm | Alkaline medium |

| 4-Nitrophenol | ~400 nm | Acidic medium |

Note: Data is based on isomers and related compounds due to the limited availability of specific data for this compound.

Quantitative Analysis and Reaction Monitoring

Accurate quantification of this compound and monitoring its chemical reactions are essential for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for these purposes.

A validated HPLC method with a Photo Diode Array (PDA) detector has been developed for the quantitative analysis of 4-Amino-3-nitrophenol, an isomer of the target compound pom.go.id. This method demonstrates good linearity, precision, and accuracy, and is capable of separating it from other isomers like 2-amino-4-nitrophenol and 2-amino-5-nitrophenol (B90527) pom.go.id. Such a method could be adapted for the quantitative determination of this compound.

For even higher sensitivity and selectivity, LC-MS/MS is employed. An analytical method using LC-MS/MS with multiple reaction monitoring (MRM) has been validated for the quantification of 4-Amino-3-nitrophenol in various matrices nih.govmdpi.com. This technique offers excellent linearity (with correlation coefficients often exceeding 0.99), accuracy, and precision, making it suitable for trace-level analysis nih.govmdpi.com.

Reaction monitoring is often performed using UV-Vis spectroscopy, especially for reactions involving a distinct color change. The reduction of nitrophenols to aminophenols, for example, is readily monitored by the decrease in absorbance of the nitrophenolate ion peak around 400 nm and the emergence of a new peak for the aminophenol at a lower wavelength researchgate.netmdpi.comresearchgate.net. This allows for the real-time tracking of reaction kinetics. Mass spectrometry has also been utilized to monitor the reduction of 4-nitrophenol, enabling the identification of reaction intermediates and providing deeper mechanistic insights researchgate.net.

Table 2: Performance Characteristics of a Validated HPLC Method for 4-Amino-3-nitrophenol

| Parameter | Result |

| Linearity (Correlation Coefficient) | 1.0 |

| Precision (RSD%) for 3.68 µg/ml | 0.59% |

| Precision (RSD%) for 14.70 µg/ml | 1.92% |

| Precision (RSD%) for 18.38 µg/ml | 0.68% |

| Accuracy (% Recovery) | 99.06% - 101.05% |

| Limit of Quantitation | 0.07% |

Source: Adapted from a study on 4-Amino-3-nitrophenol pom.go.id.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of solid materials at high magnification. It provides detailed information about the particle shape, size, and surface texture of a compound like this compound in its solid state.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with SEM. It allows for the elemental analysis of a sample. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector measures the energy of these X-rays, which allows for the identification and semi-quantitative determination of the elemental composition of the sample.

For this compound (C6H6N2O3), an EDS analysis would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). This technique is particularly useful for confirming the elemental composition of the synthesized compound and for detecting the presence of any inorganic impurities.

While specific SEM and EDS studies on this compound are not widely published, these techniques are routinely used in the characterization of related organic materials and their derivatives. For example, in the study of catalysts used for nitrophenol reduction, SEM and EDS are used to examine the morphology and elemental distribution of nanoparticles on their supports.

Table 4: Expected EDS Elemental Analysis for this compound

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Nitrogen | N | Yes |

| Oxygen | O | Yes |

| Hydrogen | H | Not detectable by EDS |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. iau.ir It is particularly effective for predicting the properties of molecules like 3-Amino-4-nitrophenol. DFT methods are founded on the principle that the ground-state energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. iau.ir

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311+G, are employed to predict its equilibrium geometry. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure, which governs the molecule's chemical behavior, is also elucidated through these calculations. The presence of the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group on the phenol (B47542) ring creates a complex electronic environment. DFT calculations can map the distribution of electron density, revealing how these substituents influence the aromatic system. For instance, the nitro group's strong electron-withdrawing nature significantly affects the electronic properties of the phenyl ring. quora.com

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table contains representative data based on typical DFT calculations for similar aromatic compounds. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N (amino) Bond Length | ~1.38 Å |

| C-N (nitro) Bond Length | ~1.47 Å |

| N-O (nitro) Bond Length | ~1.23 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| O-H (hydroxyl) Bond Length | ~0.97 Å |

| C-C-N (amino) Bond Angle | ~121° |

| C-C-N (nitro) Bond Angle | ~119° |

| O-N-O (nitro) Bond Angle | ~124° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info

Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: These values are representative for nitroaniline and nitrophenol derivatives and serve as an example.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. thaiscience.infonih.gov The MEP map displays different colors on the molecular surface to represent regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro and hydroxyl groups. thaiscience.info

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms of the amino and hydroxyl groups. acs.org

The MEP map for this compound would clearly show the electron-donating character of the amino group and the electron-withdrawing nature of the nitro group, providing a visual guide to its intermolecular interaction sites. nih.govacs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.net For this compound, NBO analysis can quantify the intramolecular charge transfer from the lone pairs of the oxygen (hydroxyl) and nitrogen (amino) atoms to the antibonding orbitals of the phenyl ring and the nitro group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding the design of molecules with enhanced therapeutic or desired properties. researchgate.netmdpi.com

For this compound, a QSAR study would involve:

Descriptor Calculation: Computing a set of numerical descriptors that characterize the molecule's physicochemical properties. These can include electronic descriptors (e.g., HOMO-LUMO energies, dipole moment from DFT), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that links these descriptors to a known biological activity (e.g., antimicrobial, cytotoxic). mdpi.com

Validation: Rigorously validating the model to ensure its predictive power. mdpi.com

Such models could predict the potential biological activities of this compound and its derivatives, helping to prioritize which compounds to synthesize and test in a laboratory setting. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior and intermolecular interactions of compounds in various environments, such as in solution or in a crystal lattice. researchgate.netmdpi.com

For this compound, MD simulations can be used to investigate:

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water), including the formation and dynamics of hydrogen bonds.

Crystal Packing: The forces governing the arrangement of molecules in the solid state. MD can help understand the nature of intermolecular interactions, such as hydrogen bonding between the amino/hydroxyl groups and the nitro group of adjacent molecules, as well as π-π stacking interactions between aromatic rings. nih.gov

Binding to Biological Targets: If a biological target is known (e.g., an enzyme active site), MD simulations can model the binding process, conformational changes, and the stability of the molecule-protein complex.

These simulations provide a dynamic view that complements the static picture obtained from DFT calculations, offering a more complete understanding of how this compound behaves and interacts with its environment. mdpi.comnih.gov

Due to the absence of specific computational studies on the reaction mechanisms and transition states of this compound in the provided search results, it is not possible to generate the requested article content for the section "" and its subsection "4.4. Computational Studies of Reaction Mechanisms and Transition States." The available search results primarily focus on related but distinct compounds such as 4-nitrophenol (B140041) and its derivatives, without providing the specific mechanistic or computational details required to fulfill the user's request for this compound.

Environmental Fate and Degradation of Nitrophenols with Specific Relevance to 3 Amino 4 Nitrophenol Where Data Exists

Atmospheric Fate and Photochemical Degradation

Once released into the atmosphere, nitrophenols can exist in the gas phase, adsorbed to particulate matter, or dissolved in aqueous phases like cloud water. The primary processes determining their atmospheric fate are photochemical reactions and physical removal through wet and dry deposition.

Nitrophenols can be formed in the atmosphere through photochemical reactions involving aromatic hydrocarbons (like benzene (B151609) and toluene) and nitrogen oxides. The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days. Direct photolysis is expected to be a significant degradation pathway, particularly in the vapor phase. Due to their semi-volatile nature, these compounds can partition between the gas and particle phases, which influences their transport and deposition. While specific data on the atmospheric fate of 3-Amino-4-nitrophenol is limited, its behavior is expected to be similar to other nitrophenolic compounds.

A study conducted at Mount Tai in northern China found that 4-nitrophenol (B140041) was a dominant nitrophenolic compound in both the gas phase and cloud water samples. Modeling studies suggest that a significant proportion of nitrophenols observed in the gas phase may actually be produced via liquid-phase reactions within atmospheric water droplets.

Aquatic Environmental Processes and Biodegradation

In aquatic systems, the fate of nitrophenols is primarily influenced by photolysis and biodegradation. These compounds can enter water bodies through industrial effluent discharge and runoff.

The persistence of nitrophenols in aquatic environments varies significantly between freshwater and seawater, largely due to differences in microbial populations and water chemistry. Photolysis plays a more critical role in near-surface waters where sunlight penetration is highest. There is limited specific data available for the half-life of this compound in aquatic environments. However, general data for related nitrophenols can provide an estimate.

| Environment | Estimated Half-life for Nitrophenols |

| Freshwater | 1 to 8 days |

| Seawater | 13 to 139 days |

| (Data sourced from general estimates for nitrophenols) |

Bioremediation, particularly using bacteria, is considered a promising approach for the removal of nitrophenols from the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.

Two primary aerobic degradation pathways have been identified for p-nitrophenol:

Hydroquinone (HQ) Pathway: Predominantly found in Gram-negative bacteria, this pathway involves the conversion of p-nitrophenol to hydroquinone, which is then cleaved.

1,2,4-Benzenetriol (B23740) (BT) Pathway: Typically observed in Gram-positive bacteria, this pathway proceeds through the formation of p-nitrocatechol and subsequently 1,2,4-benzenetriol before ring cleavage.

While the specific degradation pathway for this compound has not been extensively studied, related compounds offer insights. For instance, the aerobic degradation of m-nitroaniline by a Pseudomonas species was found to proceed through the formation of 4-aminophenol (B1666318) and 1,2,4-benzenetriol. Similarly, the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 involves methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ) as intermediates.

A wide variety of bacterial strains capable of degrading different nitrophenolic compounds have been isolated from contaminated soil and water. These microorganisms demonstrate significant potential for bioremediation applications.

| Bacterial Genus | Specific Strain(s) | Degraded Nitrophenol(s) |

| Rhodococcus | sp. 21391, imtechensis RKJ300 | p-nitrophenol |

| Arthrobacter | nitrophenolicus SJConT, sp. SPG | 2-chloro-4-nitrophenol, 4-nitrophenol, 3-methyl-4-nitrophenol |

| Burkholderia | sp. SJ98, sp. AK-5 | 3-methyl-4-nitrophenol, 4-aminophenol |

| Pseudomonas | putida B2 | 3-nitrophenol (B1666305) |

| Achromobacter | denitrifacians | p-nitrophenol |

| Brachybacterium | sp. DNPG3 | p-nitrophenol |

| Nocardioides | sp. NSP41 | p-nitrophenol |

| Bacillus | sp. | p-nitrophenol |

| Moraxella | sp. | p-nitrophenol |

| Sphingomonas | spp. | p-nitrophenol |

The identification of metabolic intermediates is crucial for elucidating the degradation pathways of nitrophenols. Studies on various nitrophenols and related aromatic amines have identified several key intermediate compounds.

In the degradation of p-nitrophenol by Rhodococcus sp. 21391, p-nitrocatechol was identified as a meso-hydroxylated intermediate.

The degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 was found to proceed through methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (MHQ) .

Studies on the degradation of m-nitroaniline identified 4-aminophenol and 1,2,4-benzenetriol as major metabolic intermediates.

The degradation of 2-aminophenol (B121084) and 4-aminophenol by different bacterial strains also involves intermediates like 1,4-benzenediol and 1,2,4-benzenetriol .

Given the structure of this compound, it is plausible that its degradation could involve intermediates similar to those seen in the breakdown of 4-aminophenol and other substituted nitrophenols, potentially including aminohydroquinone or related compounds, before undergoing ring cleavage.

Microbial Degradation Mechanisms

Soil Environmental Processes and Biodegradation

In the soil environment, biodegradation is considered the most significant process for the removal of nitrophenols. The rate of degradation is influenced by factors such as soil type, microbial population, oxygen availability, and temperature.

Limited data exists specifically for this compound, but studies on other nitrophenols provide valuable insights. For 4-nitrophenol, the half-life in topsoil can be as short as one to three days under aerobic conditions, but extends to approximately 14 days under anaerobic conditions. In subsoils, where microbial activity is generally lower, the degradation is slower, with a reported half-life of about 40 days for 4-nitrophenol under aerobic conditions. The degradation of 2-nitrophenol (B165410) in soil under aerobic conditions has a reported half-life of about 12 days.

Numerous nitrophenol-degrading bacteria, such as Arthrobacter nitrophenolicus, have been isolated from pesticide-contaminated soils, highlighting the natural attenuation potential within these environments.

Aerobic and Anaerobic Degradation in Soils

The persistence of nitrophenols in soil is highly dependent on the presence or absence of oxygen. Microbial activity is the main driver of degradation under both aerobic and anaerobic conditions, though the rates and pathways can differ significantly.

Aerobic Degradation: In the presence of oxygen, microbial degradation of nitroaromatic compounds can be an effective mechanism for their removal from the environment plos.org. For related compounds like 4-nitrophenol, biodegradation is expected to be the most important fate process in soils cdc.gov. Studies on 4-nitrophenol have shown that its half-life in topsoil can be about one to three days under aerobic conditions cdc.gov. The oxidative degradation of these recalcitrant compounds is often carried out by non-specific enzymes from various microorganisms plos.org. For instance, a bacterium from the Pseudomonas genus has been shown to aerobically degrade N-Methyl-4-nitroaniline, using it as a sole source of carbon and nitrogen plos.org. This process involves intermediates such as 4-nitroaniline (B120555) and 4-aminophenol, demonstrating a potential pathway for compounds with similar amino and nitro functional groups plos.org.

Anaerobic Degradation: Under anaerobic (oxygen-deprived) conditions, the degradation of nitrophenols is generally slower. The half-life of 4-nitrophenol in topsoil under anaerobic conditions is estimated to be around 14 days cdc.gov. In deeper subsoils, degradation is even slower cdc.gov. During anaerobic processes, the nitro group of the aromatic ring is typically reduced sequentially to form nitroso, hydroxylamine, and ultimately amine groups plos.org. While this represents a transformation of the parent compound, the resulting aromatic amines are not always environmentally benign researchgate.net. For other phenolic compounds, such as nonylphenol, anaerobic degradation rates are influenced by factors like pH, temperature, and the presence of other organic matter, with sulfate-reducing conditions sometimes showing higher degradation rates than methanogenic or nitrate-reducing conditions nih.gov.

| Condition | Soil Layer | Estimated Half-Life | Reference |

|---|---|---|---|

| Aerobic | Top-soil | 1-3 days | cdc.gov |

| Anaerobic | Top-soil | ~14 days | cdc.gov |

| Aerobic | Sub-soil | ~40 days | cdc.gov |

| Anaerobic | Sub-soil | Slower than 40 days | cdc.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are based on the generation of highly reactive hydroxyl radicals (•OH), which can oxidize a wide range of contaminants .

Fenton Oxidation Process

The Fenton process is an AOP that uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. It has proven effective for the degradation of various phenolic compounds.

Studies on the degradation of p-aminophenol (a structurally related compound) have demonstrated the efficacy of the Fenton process. The degradation is significantly influenced by operational parameters such as pH, the dosage of hydrogen peroxide and ferrous ions, initial pollutant concentration, and temperature bibliotekanauki.pl. Optimal conditions for the degradation of p-aminophenol (200–500 mg/dm³) were found to be a pH of 3.0, a [H₂O₂]:[Fe²⁺] ratio of 8:1, and a temperature of 30°C bibliotekanauki.pl. Under these conditions, a degradation efficiency of over 75% was achieved within 50 minutes bibliotekanauki.pl. For other pollutants, like 2,4-dinitrophenol (B41442), Fenton oxidation was also found to be the most effective among several AOPs studied bibliotekanauki.pl. It is important to note that during the Fenton oxidation of phenols, the solution can take on a dark brown color due to the formation of intermediates like benzoquinones and other complexes, which may also be associated with increased toxicity if the process is not completed nih.gov.

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 3.0 | bibliotekanauki.pl |

| [H₂O₂]:[Fe²⁺] Ratio | 8:1 (mg/dm³) | bibliotekanauki.pl |

| Temperature | 30 °C | bibliotekanauki.pl |

| Degradation Efficiency | >75% in 50 minutes | bibliotekanauki.pl |

Electrocatalytic Degradation

Electrocatalytic degradation, another form of AOP, involves the oxidation of pollutants on the surface of an electrode (anode) or by electrochemically generated reactive species. This technique has been successfully applied to aminophenol pollutants.

The degradation of para-aminophenol has been studied using various rare earth-doped lead dioxide (PbO₂) electrodes. The use of a Cerium-doped PbO₂ (Ce-PbO₂) electrode resulted in a 96.96% removal of para-aminophenol after 180 minutes of treatment, compared to 77.55% with an undoped PbO₂ electrode frontiersin.org. The degradation mechanism involves the generation of hydroxyl radicals (•OH) on the electrode surface, which then attack the organic molecule, breaking it down into smaller molecules like maleic acid, acetic acid, and formic acid, and eventually mineralizing it to CO₂ and H₂O frontiersin.org. The electrochemical oxidation of other isomers, such as ortho-aminophenol, has also been investigated, indicating that the specific structure of the molecule can influence the degradation pathway and products researchgate.net.

Bioaccumulation and Environmental Monitoring Considerations

Bioaccumulation: Bioaccumulation refers to the accumulation of substances in an organism at a higher concentration than in the surrounding environment. For nitrophenols, the potential for bioaccumulation is generally considered to be low nih.govcdc.gov. This is attributed to the rapid metabolism and excretion of these compounds and their more polar metabolites cdc.gov. For example, studies on 4-nitrophenol have estimated a bioconcentration factor (BCF) of 30 in green algae and 57 in golden orfe fish nih.gov. In fathead minnows, the mean whole-body BCF for 4-nitrophenol was 180, with the parent compound being eliminated with a mean depuration half-life of 150 hours nih.gov. Based on these available BCF values, significant biomagnification of nitrophenols in the food chain is not expected nih.gov.

Environmental Monitoring: Effective monitoring is essential for assessing the presence and concentration of pollutants like this compound in the environment. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose sci-hub.se. A specific HPLC method has been developed for the separation and determination of the related compound 2-amino-4-nitrophenol (B125904) in industrial process effluents sci-hub.se. This method is suitable for analyzing both treated and untreated effluent samples, allowing for the assessment of pollutant levels and the effectiveness of treatment processes sci-hub.se. Beyond industrial settings, various analytical methods, including other chromatographic techniques and electrochemical sensors, are employed for monitoring different isomers of aminophenols and nitrophenols in environmental samples like surface water nih.govacs.orgnih.gov.

Toxicological Research and Health Impact Mechanisms of Nitrophenols with Specific Relevance to 3 Amino 4 Nitrophenol Where Data Exists

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies investigate the potential of a chemical to damage genetic material (DNA and chromosomes), which can lead to mutations and potentially cancer.

The Ames test is a widely used method that employs bacteria to assess the mutagenic potential of chemical compounds. In the case of 3-Amino-4-nitrophenol, the Ames test showed mixed results. The compound was found to be negative in four strains of Salmonella typhimurium. However, it tested positive in the TA98 strain, a result that was anticipated due to the presence of a nitro group in the molecule's structure industrialchemicals.gov.au.

Further studies on gene mutation include the hypoxanthine-guanine phosphoribosyl transferase (HPRT) gene mutation assay. In this test, this compound yielded negative results when tested with L51787 mouse lymphoma cells, both with and without metabolic activation industrialchemicals.gov.au.

Table 1: Gene Mutation Assay Results for this compound

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | S. typhimurium (4 strains) | With & Without | Negative |

| Ames Test | S. typhimurium (TA98) | With & Without | Positive |

Chromosome aberration studies assess a substance's ability to cause structural changes to chromosomes. An in vivo micronucleus assay was conducted on male Swiss mice to evaluate the potential of this compound to induce such damage. The mice received the chemical via a single intraperitoneal injection. The results showed no increased incidence of micronucleated polychromatic erythrocytes (MPE), indicating that under these test conditions, this compound did not cause chromosome aberrations industrialchemicals.gov.au.

The genotoxic potential of nitroaromatic compounds like this compound is often linked to their chemical structure. The positive result in the TA98 strain of the Ames test is attributed to the presence of the nitro group industrialchemicals.gov.au. The mechanism involves metabolic activation into reactive electrophiles. The stability of the resulting nitrenium ions is correlated with mutagenicity industrialchemicals.gov.au.

Quantitative Structure-Activity Relationship (QSAR) modeling provides further insight. For this compound, QSAR models predicted positive results for in vitro genotoxicity but negative results for in vivo genotoxicity industrialchemicals.gov.au. This aligns with the experimental data, which shows some positive results in in vitro tests (Ames TA98) but negative results in the in vivo micronucleus assay industrialchemicals.gov.au.

Systemic Toxicity and Organ-Specific Effects

This subsection covers the effects of the compound on the whole body or specific organs following acute exposure.

Acute toxicity studies determine the effects of a single, high-level exposure to a substance. For this compound, studies have found it to have moderate acute oral toxicity in rats industrialchemicals.gov.au.

A study following the OECD Test Guideline 401 determined the median lethal dose (LD50) in Sprague Dawley rats after a single oral gavage dose.

Table 2: Acute Oral Toxicity of this compound in Rats

| Parameter | Value | Species | Guideline |

|---|

Sublethal effects observed in the rats during this study included industrialchemicals.gov.au:

Lethargy

Shortness of breath

Tonic–clonic convulsions

Changes in motor activity

Hypersalivation

Orange coloration of the urogenital area

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Repeated Dose Toxicity Studies

Research into the effects of repeated exposure to aminonitrophenols has been conducted primarily through oral gavage studies in animal models. For the isomer 4-Amino-3-nitrophenol (B127093), a 28-day study in Crl:CD-(SD)BR rats established a No Observed Adverse Effect Level (NOAEL) of 250 mg/kg bw/day. In this study, conducted according to OECD Test Guideline 407, animals were administered doses of 0, 100, 250, and 600 mg/kg bw/day. Adverse effects observed at the highest dose included two mortalities, scabbing, perinasal staining, mild convulsions, and a significant decrease in body weight in males.

A more extended 90-day oral gavage study (OECD TG 408) was also performed on Sprague-Dawley rats with 4-Amino-3-nitrophenol at doses of 0, 10, 50, and 250 mg/kg bw/day. While data on nitrophenols in general is more extensive, studies on this compound specifically are limited. For context, repeated dose studies on 4-nitrophenol (B140041) have demonstrated that newborn rats may be 2.5 to 4 times more susceptible to its toxic effects than young adult rats. nih.gov

| Compound | Study Duration | Species | Route | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Amino-3-nitrophenol | 28 Days | Rat | Oral | NOAEL: 250 mg/kg bw/day | |

| 4-Amino-3-nitrophenol | 90 Days | Rat | Oral | Doses tested up to 250 mg/kg bw/day | |

| 4-Nitrophenol | 28 Days | Rat (young) | Oral | NOAEL: 400 mg/kg/day | nih.gov |

| 4-Nitrophenol | 18 Days | Rat (newborn) | Oral | NOAEL: 110 mg/kg/day | nih.gov |

Sensitization and Irritation Studies

| Compound | Test | Result | EC3 Value | Classification | Reference |

|---|---|---|---|---|---|

| 4-Amino-3-nitrophenol | LLNA | Positive | 0.2% | Strong Sensitizer | |

| 4-[(2-hydroxyethyl)amino]-3-nitro-phenol | LLNA | Positive | 0.07% | Extreme Sensitizer | industrialchemicals.gov.au |

Eye Irritation

Studies on 4-Amino-3-nitrophenol have shown its potential for eye irritation. When the undiluted chemical was applied to the eyes of New Zealand albino rabbits according to OECD Test Guideline 405, it was found to be an eye irritant, warranting a hazard classification. The observed effects included iris congestion and partial corneal opacity, which were reversible within 72 hours, and conjunctival reactions that resolved within a week. europa.eu However, a separate study using a 6% concentration of 4-Amino-3-nitrophenol in 1,2-propanediol did not produce any eye irritation in rabbits. europa.eu For comparison, direct ocular instillation of 4-nitrophenol in rabbits results in severe irritation, inflammation, and corneal opacity. nih.govnih.gov

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

Toxicokinetic data specific to this compound is limited. However, studies on the isomer 4-Amino-3-nitrophenol provide some insight. An in vitro percutaneous absorption study found that the dermal absorption of 4-Amino-3-nitrophenol was 5.19 µg/cm² when applied at a 1.5% concentration under oxidative conditions, and 0.83 µg/cm² at a 1.0% concentration under non-oxidative conditions. europa.eu It should be noted that this study was considered inadequate by some regulatory bodies due to the use of too few chambers. europa.eu

In general, nitrophenols are rapidly absorbed following both oral and dermal exposure. cdc.gov For example, 4-nitrophenol is readily absorbed in the gastrointestinal tract and is widely distributed in the body, with the highest concentrations found in the GI tract, kidneys, and liver within 30 minutes of oral exposure. cdc.gov It can also cross the placental barrier. cdc.gov

Excretion of nitrophenols is typically rapid, occurring primarily through urine after metabolic conversion to more polar conjugates. cdc.govcdc.gov Following oral administration of 4-nitrophenol to rats, more than 95% of the dose was excreted within 96 hours. cdc.gov The metabolism of nitrophenols involves conjugation with glucuronic acid and sulfonic acid, as well as reduction of the nitro group to an amino group. cdc.gov For instance, 2,4-dinitrophenol (B41442) is metabolized to 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. nih.gov This metabolic pathway suggests that aminonitrophenols can be both parent compounds and metabolites of other nitroaromatic compounds. nih.gov

Biological Mechanisms of Toxicity

The toxic effects of nitrophenols and their metabolites are often linked to their ability to induce cellular stress and interact with critical biological molecules.

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. wikipedia.org This imbalance can lead to damage of cellular components like lipids, proteins, and DNA. wikipedia.org

Exposure to nitrophenols has been shown to induce oxidative stress. nih.gov For example, studies on 4-nitrophenol indicate that it can cause an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a decrease in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov The generation of ROS, such as the superoxide radical (O₂⁻), is a key mechanism. nih.govnih.gov Research has demonstrated that 2- and 4-aminophenols can produce ROS in the presence of copper ions, which can stimulate the continuous production of these damaging species. nih.gov This ROS generation can lead to the collapse of the mitochondrial membrane potential and ultimately trigger cell death. nih.govnih.gov The mechanism for some nitroaromatic compounds involves the reduction of the nitro group to form a nitro anion radical, which then reacts with oxygen to generate superoxide. researchgate.netmdpi.com

The reactivity of nitrophenols and their metabolites can lead to interactions with essential biological macromolecules, most notably DNA. Such interactions can result in DNA damage, which, if not repaired, may lead to mutations and potentially contribute to carcinogenicity. wikipedia.org

Some aminonitrophenol compounds have demonstrated mutagenic properties in bacterial assays. nih.govnih.gov The reduced metabolites of nitro-compounds, in particular, can be cytotoxic by causing damage to DNA. nih.gov Electrochemical studies have shown that o-nitrophenol can interact with DNA, and its reduction can lead to in-situ DNA damage. mdpi.com While data on this compound is sparse, related compounds offer insight. For instance, 2-amino-4-nitrophenol did not induce micronuclei or chromosomal aberrations in rodents in vivo, though it did show some evidence of mutagenicity in cultured cells. who.int Conversely, other studies have noted the potential carcinogenicity of 4-amino-2-nitrophenol. nih.gov These findings suggest that the specific arrangement of amino and nitro groups on the phenol (B47542) ring is crucial in determining the genotoxic potential and the ability of the compound or its metabolites to interact with DNA.

Applications and Industrial Relevance of 3 Amino 4 Nitrophenol in Advanced Materials and Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

As a chemical intermediate, aminonitrophenols can serve as starting materials for more complex molecules, including active pharmaceutical ingredients. Their functional groups—amino, nitro, and hydroxyl—offer multiple reactive sites for building molecular complexity.

Synthesis of Drug Precursors (e.g., 3-amino-4-bromophenol)

The compound 3-amino-4-bromophenol (B174537) is a recognized pharmaceutical intermediate. google.com However, the widely documented synthesis pathway for this precursor utilizes 4-Amino-3-nitrophenol (B127093), the isomer of the subject of this article. guidechem.com The synthesis involves a multi-step process that leverages the reactivity of the amino group on the 4-Amino-3-nitrophenol molecule.

The process is typically as follows:

Diazotization Reaction : The raw material, 4-Amino-3-nitrophenol, is dissolved in hydrobromic acid. guidechem.com An aqueous solution of sodium nitrite (B80452) is added at a controlled low temperature (0-10°C) to convert the amino group into a diazonium salt, yielding a 3-nitrophenol-4-diazonium salt solution. google.comguidechem.com

Bromination Reaction : The resulting diazonium salt solution is then added to an aqueous solution of cuprous bromide and hydrobromic acid. guidechem.com This facilitates a Sandmeyer-type reaction, where the diazonium group is replaced by a bromine atom, leading to the crystallization of 3-nitro-4-bromophenol. guidechem.com

Reduction Reaction : The final step is the reduction of the nitro group on the 3-nitro-4-bromophenol intermediate. This is achieved by dissolving the compound in a solvent like ethanol (B145695) and reacting it with a reducing agent, such as hydrazine (B178648) hydrate (B1144303) in the presence of an iron oxide catalyst, to produce the final product, 3-amino-4-bromophenol. guidechem.com

This synthesis method is noted for its reasonable design, mild operating conditions, and high product yield, making it suitable for industrial-scale production. guidechem.com

Development of Pharmaceutical Intermediates for Analgesics and Antipyretics (e.g., Paracetamol)

The synthesis of the common analgesic and antipyretic drug paracetamol (acetaminophen) is a well-established industrial process. The primary and most widely used synthetic route starts with p-aminophenol, which is acetylated using acetic anhydride (B1165640). slideshare.netphlox.or.idresearchgate.net The precursor, p-aminophenol, is commercially produced by the reduction of p-nitrophenol. uoanbar.edu.iq There is no scientifically documented, common industrial pathway that utilizes 3-Amino-4-nitrophenol for the synthesis of paracetamol or its direct precursors.

Role in Organic Dye and Pigment Industry

Aminonitrophenols are important precursors and components in the manufacturing of various colorants. Their chemical structure allows them to function as direct dyes or as intermediates in the synthesis of more complex dye structures, such as azo dyes. guidechem.com

Hair Dye Formulations and Safety Considerations

In the cosmetics industry, the isomer 4-Amino-3-nitrophenol is a widely used ingredient in hair dye formulations, where it imparts bordeaux to red hues. mdpi.com It is utilized in both semi-permanent (non-oxidative) and permanent (oxidative) hair coloring products. mdpi.comresearchgate.net

Non-Oxidative Dyes: In these formulations, 4-Amino-3-nitrophenol acts as a direct dye. Due to its small molecular size, it can diffuse into the hair shaft and adhere to the surface, providing temporary color that typically lasts for several washes. mdpi.com

Oxidative Dyes: In permanent hair dyes, it functions as a colorant that is mixed with an oxidizing agent, such as hydrogen peroxide, just before application. europa.eu